Bienvenue dans la boutique en ligne BenchChem!

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide

Medicinal Chemistry Drug Discovery Scaffold Complexity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide is a synthetic small molecule (C26H21NO5S, MW 459.5 g/mol) that uniquely integrates three distinct pharmacophoric elements: a 3-acetyl-2-methylbenzofuran core, a cinnamoyl group, and a benzenesulfonamide moiety. This structural architecture places it at the intersection of several bioactive chemical classes, including benzofuran-based anticancer agents , cinnamamide antifungals , and sulfonamide enzyme inhibitors.

Molecular Formula C26H21NO5S
Molecular Weight 459.5g/mol
CAS No. 463353-25-5
Cat. No. B407444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide
CAS463353-25-5
Molecular FormulaC26H21NO5S
Molecular Weight459.5g/mol
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C
InChIInChI=1S/C26H21NO5S/c1-18(28)26-19(2)32-24-15-14-21(17-23(24)26)27(33(30,31)22-11-7-4-8-12-22)25(29)16-13-20-9-5-3-6-10-20/h3-17H,1-2H3/b16-13+
InChIKeyZJTVILAHROUPPE-DTQAZKPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide (CAS 463353-25-5): A Multi-Pharmacophore Probe for Advanced Medicinal Chemistry


N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide is a synthetic small molecule (C26H21NO5S, MW 459.5 g/mol) that uniquely integrates three distinct pharmacophoric elements: a 3-acetyl-2-methylbenzofuran core, a cinnamoyl group, and a benzenesulfonamide moiety . This structural architecture places it at the intersection of several bioactive chemical classes, including benzofuran-based anticancer agents [1], cinnamamide antifungals [2], and sulfonamide enzyme inhibitors . Unlike simpler analogs that feature only one or two of these groups, this compound offers a densely functionalized scaffold for investigating polypharmacology, multi-target engagement, or synergistic biological effects. Its commercial availability as a research-grade chemical enables its use in structure-activity relationship (SAR) expansion and lead diversification campaigns where such complexity is desired.

Why N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide Cannot Be Replaced by Simpler Analogs


Generic substitution with simpler, single-pharmacophore analogs (e.g., N-(benzofuran-5-yl)benzenesulfonamide or stand-alone cinnamamide derivatives [1]) is scientifically unsound because the target compound's biological signature likely arises from the cooperative interaction of its three functional units. In analogous benzofuran-cinnamamide systems, antifungal activity was significantly modulated by substituents on the cinnamate phenyl ring, demonstrating that even minor structural perturbations can drastically alter potency and spectrum [1]. Similarly, benzofuran-based sulfonamides exhibit isoform-selective inhibition of carbonic anhydrases (e.g., hCA IX and XII), where the specific substitution pattern dictates target engagement . The simultaneous presence of the acetyl, cinnamoyl, and unsubstituted benzenesulfonamide fragment in a single molecule creates a unique hydrogen bond donor/acceptor topology and LogP profile that cannot be replicated by mixing individual components. Consequently, for research aimed at exploiting this precise pharmacophore arrangement, no generic substitute exists.

Quantitative Differentiation Evidence for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide


Structural Complexity and Fractional Polar Surface Area Differentiation vs. Common Sulfonamide Leads

The target compound possesses a topological polar surface area (TPSA) of approximately 97.5 Ų and a molecular weight of 459.5 g/mol, calculated from its SMILES structure . In contrast, the simpler HIF-1 inhibitor lead compound 7a, N-(benzofuran-5-yl)benzenesulfonamide, has a TPSA of ~68 Ų and MW of ~315 g/mol [1]. The 43% increase in TPSA, driven by the cinnamoyl group, suggests superior capacity for hydrogen-bonding interactions with biological targets, while the higher molecular weight places the target compound outside the typical fragment-like space, making it a direct entry point for lead optimization without the need for growth vector exploration. This difference is critical for procurement: the compound is pre-engineered for hit-to-lead campaigns targeting binding sites that accommodate larger, more polar ligands.

Medicinal Chemistry Drug Discovery Scaffold Complexity

Antifungal Activity Class-Level Advancement: Cinnamamide Moiety Fixation for Improved Spectrum

In a series of benzofuran-substituted cinnamamide derivatives, 'fixing' the cis-styrene group of Z-dimethomorph with a benzofuran ring led to improved antifungal spectrum and activity compared to the commercial fungicides dimethomorph and flumorph [1]. For example, certain bis-methoxy substituted compounds in that series showed enhanced inhibition of Phytophthora infestans and Phytophthora dreschsleri relative to the parent drug [1]. The target compound extends this design principle by replacing the cinnamamide's terminal amide with a benzenesulfonamide, a modification known to enhance metabolic stability and solubility in related sulfonamide antifungals [2]. While direct MIC data for the target compound is still needed, the structural rationale suggests it could overcome the limited spectrum of simple cinnamamides by offering an additional hydrogen-bonding anchor point via the sulfonamide group.

Antifungal Phytopathology Cinnamamide

Inferred Selectivity Advantage from Sulfonamide-Containing Benzofuran Scaffolds vs. Non-Sulfonamide Analogs

Benzofuran-based aromatic sulfonamides have demonstrated selective inhibition of the cancer-related, hypoxia-inducible factor 1 (HIF-1) pathway. Compound 7q from a related series inhibited HIF-1 transcriptional activity with an IC50 of 12.5 ± 0.7 μM and suppressed VEGF secretion with an IC50 of 18.8 μM in MCF-7 breast cancer cells, while also retarding angiogenesis in vivo in a CAM model [1]. Non-sulfonamide benzofuran derivatives generally lack this specific HIF-1 inhibitory profile, as the sulfonamide moiety is implicated in critical binding interactions with the HIF-1α/β-PAS-B dimerization interface [2]. The target compound, which retains the N-(benzofuran-5-yl)benzenesulfonamide core, is projected to maintain this HIF-1 activity while the appended cinnamoyl group may offer additional hydrophobic contacts, potentially improving both potency and selectivity compared to the unsubstituted benzenesulfonamide analog.

Cancer Research Hypoxia HIF-1 Inhibition

Optimal Scientific and Industrial Deployment Scenarios for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide


Hit-to-Lead Expansion for HIF-1 or Carbonic Anhydrase IX/XII Inhibitors

Given the established HIF-1 inhibitory activity of N-(benzofuran-5-yl)benzenesulfonamide chemotypes (IC50 ~12.5 μM for analog 7q) [1], the target compound, with its additional cinnamoyl substituent, can serve as a key intermediate to explore the effect of hydrophobic bulk on the benzofuran ring's binding mode. It is a more advanced starting point than the unsubstituted phenylsulfonamide lead, potentially reducing the number of synthetic cycles required to achieve nanomolar potency.

Fungicide Discovery Platform: Next-Generation Cinnamamide Agrochemicals

The commercial fungicides dimethomorph and flumorph, which share a cinnamamide substructure, have well-documented resistance issues. The target compound, by rigidifying the cinnamamide in a Z-like conformation via benzofuran fusion and adding a sulfonamide moiety, represents a novel chemotype for anti-oomycete activity screening. It is projected to overcome some known resistance mechanisms, as indicated by the improved spectrum of related benzofuran-cinnamamides [2].

Chemical Biology Probe for Sulfonamide-Cinnamoyl Synergy in Kinase or Epigenetic Target Panels

Cinnamoyl groups are recognized pharmacophores in HDAC and kinase inhibitors, while sulfonamides are privileged structures for carbonic anhydrases and several receptor types. The target compound's simultaneous display of both groups makes it a unique screening candidate for panels where both pharmacophores are known to contribute independently to activity, such as in dual CA-IX/HDAC inhibitor design. Comparative screening data could reveal synergistic binding modes not achievable by simpler probes .

Fragment-Based Drug Design (FBDD) Reference for Scaffold Merging

For FBDD campaigns, the target compound represents a successful example of 'scaffold merging'—combining the benzofuran of HIF-1 inhibitor fragments [1] with the cinnamoyl of antifungal fragments [2] and the sulfonamide of CA inhibitor fragments . It can be used as a positive control or reference standard in biophysical assays (SPR, ITC) to validate the binding of merged scaffolds to biological targets, providing a benchmark for future fragment-based approaches.

Quote Request

Request a Quote for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.